![molecular formula C24H20N4O3S B2579724 Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251633-36-9](/img/no-structure.png)
Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains functional groups such as isopropyl, methoxy, amino, and carboxylate, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound was not found .
Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters is a known reaction for similar compounds .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- The compound has been explored for its reactivity and potential in the synthesis of novel heterocyclic systems. For instance, a study detailed the transformation of a related aminonaphthyridinone into new heterocyclic compounds, showcasing typical pyrrole-type reactivity (Deady & Devine, 2006). This highlights its use in developing new chemical entities with potential applications in various fields including pharmaceuticals and materials science.
Antimicrobial Activity
- Naphthyridine derivatives, closely related to the queried compound, have been investigated for their antimicrobial properties. A study synthesized derivatives that were screened for antimicrobial activity, indicating the potential use of such compounds in developing new antibacterial agents (Kumar et al., 2010).
Corrosion Inhibition
- Research into naphthyridine derivatives also includes their application as corrosion inhibitors for metals in acidic environments. A study examining the inhibition effect of naphthyridine derivatives on steel corrosion in hydrochloric acid found that these compounds effectively prevent corrosion, suggesting their utility in industrial applications (Ansari & Quraishi, 2015).
Fluorescent Probes and Diagnostic Tools
- Some naphthyridine derivatives are investigated for their fluorescence properties, making them potential candidates for use as fluorescent probes in biological and medical research. For example, one study synthesized a fluorescent probe for β-amyloids, offering a tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves the reaction of 2-methoxy-5-methylphenylamine with 7-methyl-1,8-naphthyridine-3-carboxylic acid, followed by esterification with isopropyl alcohol.", "Starting Materials": [ "2-methoxy-5-methylphenylamine", "7-methyl-1,8-naphthyridine-3-carboxylic acid", "isopropyl alcohol" ], "Reaction": [ "Step 1: 2-methoxy-5-methylphenylamine is reacted with 7-methyl-1,8-naphthyridine-3-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: The amide intermediate is then treated with isopropyl alcohol and a catalyst such as sulfuric acid or p-toluenesulfonic acid to undergo esterification and form the final product, Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate." ] } | |
Numéro CAS |
1251633-36-9 |
Nom du produit |
Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate |
Formule moléculaire |
C24H20N4O3S |
Poids moléculaire |
444.51 |
Nom IUPAC |
3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3 |
Clé InChI |
SLMYOEHNLVTGMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



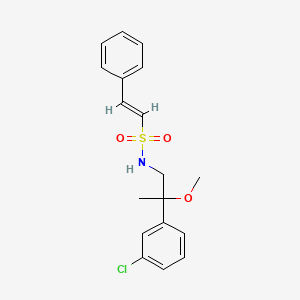
![5-Fluorobicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2579644.png)
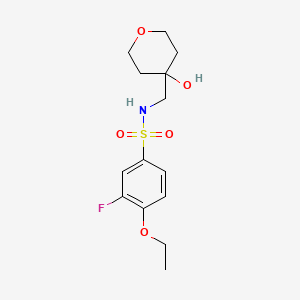
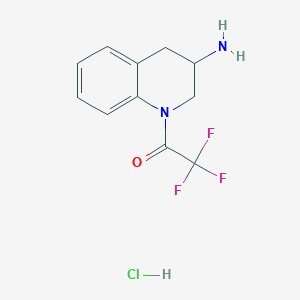
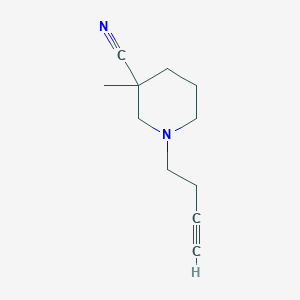
![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)
![1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine](/img/structure/B2579653.png)
![3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2579654.png)

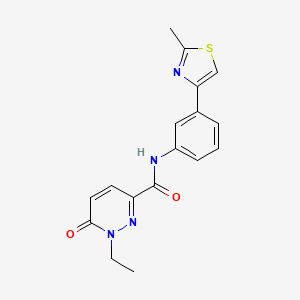
![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)


![1,2-diamino-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579663.png)